molecular formula C26H30N4O3 B10811494 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one

Katalognummer: B10811494
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: OQWZWMPTTGJXDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is a potent and selective chemical probe for the BET (Bromodomain and Extra-Terminal) family of proteins, specifically designed for epigenetic research. This compound functions as a BET bromodomain inhibitor, competing with acetylated lysine residues on histones for binding to the bromodomain pockets, thereby disrupting the recruitment of transcriptional machinery. Its high-affinity binding displaces BET proteins from chromatin , leading to the downregulation of key oncogenes and inflammation-associated genes. The core structure is a chromen-4-one scaffold, optimized with substitutions including a benzimidazole group and a piperazine moiety to enhance potency and selectivity. Its primary research value lies in the investigation of BET-dependent transcriptional regulation in cancer biology, immunology, and inflammatory diseases. Researchers utilize this compound to explore mechanisms in oncology, particularly in hematological malignancies and solid tumors , and to study its role in modulating immune cell function and cytokine production. This product is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity. It is intended for research applications only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C26H30N4O3

Molekulargewicht

446.5 g/mol

IUPAC-Name

6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one

InChI

InChI=1S/C26H30N4O3/c1-5-17-14-18-24(32)22(26-27-20-8-6-7-9-21(20)29(26)4)16(2)33-25(18)19(23(17)31)15-30-12-10-28(3)11-13-30/h6-9,14,31H,5,10-13,15H2,1-4H3

InChI-Schlüssel

OQWZWMPTTGJXDQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=C(C2=O)C4=NC5=CC=CC=C5N4C)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one, a derivative belonging to the chromone and benzimidazole classes, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate its biological activity, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound's structure comprises a chromone core substituted with a benzimidazole moiety and a piperazine group. This unique combination is hypothesized to enhance its biological efficacy through synergistic effects between the chromone and benzimidazole components.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromone derivatives, including those similar to our compound. For instance, compounds with chromone structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
6-Ethyl-7-hydroxy-chromone derivativeHeLa15.0Induction of apoptosis
Benzimidazole-chromone hybridMCF-712.5Inhibition of cell proliferation
7-hydroxychromone analogHCT11610.0Cell cycle arrest

Studies indicate that the benzimidazole component may enhance the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of chromone and benzimidazole derivatives has been well-documented. For example, some derivatives have demonstrated inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Anti-cancer Efficacy : A study involving a series of chromone derivatives indicated that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cell lines. The compound exhibited improved activity compared to traditional chemotherapeutics, suggesting its potential as an alternative treatment .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of multiple bacterial strains, showing promise as a broad-spectrum antimicrobial agent. The study emphasized the importance of structural modifications in enhancing bioactivity .

Mechanistic Insights

The biological activity of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is believed to stem from several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin, preventing its polymerization and leading to mitotic arrest.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anticancer Properties
Research indicates that compounds similar to 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one exhibit significant anticancer activities. The chromone structure is known for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting pathways associated with cell proliferation and survival.

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Compounds within the coumarin family are recognized for their ability to inhibit bacterial growth by interfering with essential metabolic pathways. The specific structure of this compound suggests it may competitively inhibit enzymes critical for bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

3. Enzyme Inhibition
The chromone core is associated with kinase inhibitory properties, which can be exploited in drug design aimed at treating diseases linked to dysregulated kinase activity, such as cancer and inflammatory disorders. The specific substituents on this compound may enhance its selectivity and potency against target enzymes.

Synthesis and Characterization

The synthesis of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one typically involves multi-step organic reactions starting from commercially available coumarin derivatives. Common methods include:

  • Condensation Reactions : Utilizing various aldehydes and ketones to form the chromone backbone.
  • Functional Group Modifications : Introducing piperazine and benzimidazole moieties through alkylation or acylation reactions.
  • Purification Techniques : Employing methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield of the final product.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation via apoptosis induction.
Antimicrobial EfficacyShowed effectiveness against various bacterial strains, highlighting potential for therapeutic use.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The following coumarin derivatives share structural motifs but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one (Main Compound) 3: 1-Methylbenzimidazol-2-yl; 8: (4-Methylpiperazin-1-yl)methyl C25H28N4O3 432.51 High molecular complexity; benzimidazole enhances target affinity; methylpiperazine improves solubility .
2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one 2: Amino; 3: 4-Methylthiazol-2-yl; 8: Piperidin-1-ylmethyl C22H25N3O3S ~423.52 Thiazole introduces sulfur-based interactions; amino group may enhance hydrogen bonding. Piperidine less polar than methylpiperazine.
7-Hydroxy-4-methyl-8-(piperazines)chromen-2-ones 8: Piperazine derivatives; 4: Methyl Varies (e.g., C14H16N2O3) ~260–300 Simplified structure; piperazines enhance solubility but lack heteroaromatic moieties for target specificity.
3-Acetyl-8-methoxy-2H-chromen-2-one 3: Acetyl; 8: Methoxy C12H10O4 218.21 Lipophilic due to acetyl and methoxy; limited hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : The main compound’s methylpiperazine group (pKa ~6.74) ensures protonation at physiological pH, enhancing water solubility compared to the piperidine-containing analog and the methoxy/acetyl derivative .
  • LogP : Predicted to be lower than the thiazole-containing analog (due to polar benzimidazole) but higher than simple piperazine derivatives .
  • Thermal Stability : Higher boiling point (641.4°C) than simpler coumarins, likely due to increased molecular weight and rigidity .

Vorbereitungsmethoden

Esterification of 7-Hydroxy-4-methylcoumarin

The starting material, 7-hydroxy-4-methylcoumarin, undergoes esterification with ethyl bromoacetate to yield ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate (Compound 2 in).

  • Reagents : Ethyl bromoacetate, anhydrous K₂CO₃, dry acetone.

  • Conditions : Reflux for 12 hours.

  • Yield : 92%.

  • Characterization : IR (ν max CO lactone: 1,714 cm⁻¹), ¹H-NMR (δ 7.76, 7.04, 6.34 ppm).

Hydrazinolysis to Form Hydrazide

Hydrazinolysis of Compound 2 with hydrazine hydrate produces 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (Compound 3 ).

  • Reagents : 86% hydrazine hydrate, ethanol.

  • Conditions : Reflux for 4 hours.

  • Yield : 70%.

  • Characterization : IR (CONH: 1,612 cm⁻¹), ¹H-NMR (δ 9.41, 4.94, 4.34 ppm).

Functionalization of the Chromenone Core

The chromenone core is functionalized to introduce substituents at positions 3 and 8.

Alkylation for Piperazinyl Group

The 8-position hydroxymethyl group is alkylated with 4-methylpiperazine. A bromomethyl intermediate (e.g., from bromination of hydroxymethyl) reacts with 4-methylpiperazine.

  • Reagents : Bromoethylating agent (e.g., HBr, PPh₃), 4-methylpiperazine.

  • Conditions : Anhydrous THF, room temperature.

Key Reaction Pathways and Intermediates

Formation of Schiff Bases

Hydrazide derivatives react with aromatic aldehydes to form Schiff bases, a precursor to cyclization. For example:

CompoundAldehyde UsedReaction ConditionsYield
4a 4-NitrobenzaldehydeEtOH, glacial acetic acid, refluxNot reported
4b 2,3-DimethoxybenzaldehydeEtOH, glacial acetic acid, refluxNot reported

Critical Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Esterification : Dry acetone ensures anhydrous conditions, critical for nucleophilic substitution.

  • Hydrazinolysis : Ethanol as a solvent facilitates hydrazide formation without side reactions.

Catalysts and Coupling Agents

  • Mitsunobu Reaction : For installing piperazine groups, DIAD and PPh₃ may be employed.

  • Coupling Reactions : EDC/HOBt or DCC/DMAP systems enhance amide bond formation efficiency.

Characterization and Purity Assessment

Spectroscopic Analysis

TechniqueKey Observations
¹H-NMR δ 7.76 (H-5), 7.04 (H-6), 6.34 (H-3) for chromenone; δ 4.94 (OCH₂) for ester.
IR ν max CO lactone: 1,714 cm⁻¹; CONH: 1,612 cm⁻¹.
MS Molecular ion peaks (e.g., m/z 446.5 for the target compound).

Chromatographic Purification

  • Column Chromatography : Silica gel, gradient elution (hexanes/EtOAc).

  • Recrystallization : Ethanol or MeOH/water mixtures.

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
Stepwise Coupling High regioselectivityMulti-step, moderate yields
One-Pot Cyclization Reduced intermediatesRequires precise stoichiometry

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

The synthesis of chromenone derivatives often involves multi-step reactions, including Mannich reactions, nucleophilic substitutions, and coupling processes. For example, the Mannich reaction has been successfully applied to introduce piperazine derivatives into chromenone scaffolds using formaldehyde and dimethylamine under ethanol reflux (90°C, 5–6 hours) . Key variables to optimize include:

  • Reaction temperature : Higher temperatures (e.g., 90°C) improve reaction rates but may degrade sensitive functional groups.
  • Solvent choice : Ethanol or methanol is preferred for hydroxyl-containing intermediates to enhance solubility .
  • Catalyst selection : Acidic conditions (pH 5.5) stabilize intermediates during cyclization steps .

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly for the benzimidazole and piperazine moieties. For example, the methyl group on the benzimidazole ring typically appears as a singlet at δ 2.1–2.3 ppm .
  • HPLC : Employ a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 for optimal separation of polar impurities .
  • Mass spectrometry : High-resolution MS (HRMS) is critical to verify the molecular formula (e.g., C₃₃H₃₁F₃N₄O₄) and detect fragmentation patterns .

Q. What methodologies are used to assess the compound’s solubility and stability under physiological conditions?

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
  • Stability : Conduct accelerated degradation studies under oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation products via HPLC-PDA .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., inconsistent IC₅₀ values) be resolved?

Contradictions often arise from variations in assay conditions or structural analogs. For example:

  • Assay pH : The compound’s benzimidazole group exhibits pH-dependent tautomerism, which may alter binding affinity. Validate activity at physiological pH (7.4) and compare with literature data .
  • Structural analogs : Compare activity with derivatives lacking the 4-methylpiperazinyl group, which may influence solubility and target engagement .

Q. What pharmacokinetic study designs are recommended to evaluate absorption and metabolism?

  • ADME profiling : Use Caco-2 cell monolayers to assess intestinal permeability. The 4-methylpiperazine group may enhance solubility but reduce passive diffusion .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor phase I metabolites (e.g., hydroxylation at the chromenone core) via LC-MS/MS .

Q. How can environmental fate studies be designed to evaluate ecological risks?

Adopt the INCHEMBIOL framework to assess:

  • Degradation pathways : Use OECD 301B (ready biodegradability test) to evaluate hydrolysis/photolysis in water .
  • Bioaccumulation : Calculate log KowK_{ow} (octanol-water partition coefficient) to predict bioaccumulation potential. The compound’s high polarity (log KowK_{ow} < 3) suggests low risk .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?

  • Molecular docking : Use the chromenone core as a rigid scaffold and vary substituents (e.g., benzimidazole vs. triazole) to explore interactions with kinase or GPCR targets .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., 7-hydroxy vs. 7-methoxy) to biological activity .

Q. How can impurities and degradation products be identified and quantified?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Use LC-HRMS to identify major degradation products (e.g., oxidation of the piperazine ring) .
  • Reference standards : Synthesize and characterize impurities (e.g., des-methyl analogs) for spiking experiments .

Methodological Considerations for Cross-Disciplinary Research

Q. How can bioactivity data be validated across different biological models?

  • Dose-response consistency : Compare IC₅₀ values in cell-free (enzyme inhibition) and cell-based assays. Discrepancies may indicate off-target effects .
  • In vivo correlation : Use zebrafish or rodent models to validate anti-inflammatory or anticancer activity observed in vitro .

Q. What experimental designs are suitable for multi-target studies (e.g., dual kinase/GPCR inhibition)?

  • High-throughput screening : Prioritize targets using a panel of kinase and GPCR assays. The benzimidazole moiety is known to interact with ATP-binding pockets .
  • Systems pharmacology : Apply network analysis to identify synergistic targets (e.g., PI3Kα and HDACs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.